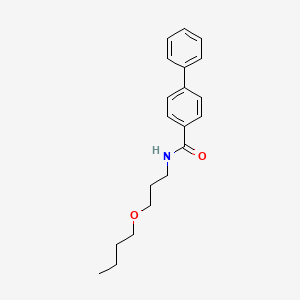![molecular formula C19H23ClN2O2 B5065720 (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5065720.png)
(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride, also known as NPC-12, is a chemical compound that has been studied for its potential use as a research tool in neuroscience. It is a selective dopamine D2 receptor agonist and has been shown to have an affinity for the D2 receptor subtype. This compound has been used to investigate the role of dopamine in various physiological and biochemical processes.
Mechanism of Action
(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride acts as a selective dopamine D2 receptor agonist, which means that it binds to and activates the D2 receptor subtype. This activation leads to an increase in dopamine release and subsequent activation of downstream signaling pathways. The exact mechanism of action of (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride is not fully understood, but it is thought to involve the modulation of dopaminergic neurotransmission.
Biochemical and Physiological Effects
(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase locomotor activity in animal models, which suggests that it has a stimulatory effect on the dopaminergic system. (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride has also been shown to increase dopamine release in the striatum, which is a key region involved in reward and motivation.
Advantages and Limitations for Lab Experiments
The use of (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride in lab experiments has several advantages and limitations. One advantage is that it is a selective dopamine D2 receptor agonist, which allows for the investigation of the specific role of this receptor subtype in various processes. However, one limitation is that it is not a natural compound and may not fully mimic the effects of endogenous dopamine. Additionally, the use of (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride may be limited by its potential toxicity and side effects.
Future Directions
There are several future directions for the use of (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride in scientific research. One area of interest is the investigation of its potential use as a therapeutic agent for the treatment of dopamine-related disorders, such as Parkinson's disease. Additionally, (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride could be used to investigate the role of dopamine in other physiological and biochemical processes, such as learning and memory. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride.
Synthesis Methods
The synthesis of (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride involves several steps, including the reaction of 1-phenylcyclopentanone with 3-nitrobenzaldehyde to form 1-phenyl-3-(3-nitrobenzyl)cyclopentanol. This intermediate is then reduced with sodium borohydride to form (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride.
Scientific Research Applications
(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride has been used in scientific research to investigate the role of dopamine in various physiological and biochemical processes. It has been shown to have an affinity for the D2 receptor subtype, which is involved in the regulation of reward, motivation, and movement. (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride has been used to study the effects of dopamine on these processes and has been shown to increase locomotor activity in animal models.
properties
IUPAC Name |
1-(3-nitrophenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-21(23)18-10-6-7-16(13-18)14-20-15-19(11-4-5-12-19)17-8-2-1-3-9-17;/h1-3,6-10,13,20H,4-5,11-12,14-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASDMZPKPLYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrophenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)
![methyl 4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5065649.png)
![2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)
![N-(4-methoxyphenyl)-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5065679.png)



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5065718.png)
![1-isopropyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5065723.png)
![N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide](/img/structure/B5065724.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5065728.png)
![5-(4-propoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5065733.png)

![N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5065738.png)